
2-Methyl-6-(trifluoromethyl)phenol
Descripción general
Descripción
“2-Methyl-6-(trifluoromethyl)phenol” is an organic compound with the molecular formula C7H5F3O . It is a phenol derivative, which means it contains a hydroxyl group (-OH) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a hydroxyl group (-OH), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 162.109 Da . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the retrieved data.Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Catalytic Methylation of Phenol : The compound has been studied in the context of catalytic methylation of phenol using methanol, which is a significant process in chemical synthesis. The use of Cu-Co synergistic catalysts in the methylation process leads to significant phenol conversion and product formation, demonstrating the compound's relevance in enhancing catalytic performance (Mathew et al., 2002).
Synthesis of Iron Complexes : Research into the reaction of phenol derivatives with iron precursors has been conducted, indicating the potential for creating iron complexes using variants of the compound. These complexes are used in various chemical reactions, including ethylene reactions (Yankey et al., 2014).
Benzylic C-H Trifluoromethylation : The trifluoromethylated derivatives of phenol, including 2-methyl-6-(trifluoromethyl)phenol, have been studied for their applications in benzylic C-H trifluoromethylation. This process is useful in synthesizing various pharmacologically active compounds (Egami et al., 2015).
Synthesis of Trifluoromethyl Ethers : The compound has been used in the synthesis of trifluoromethyl ethers, demonstrating its application in the development of functionally diverse chemical entities (Inoue et al., 2015).
Nenitzescu Synthesis : In a study related to the synthesis of selective androgen receptor modulators, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate derived from 4-nitro-3-(trifluoromethyl)phenol, was produced using a practical and convergent synthesis method. This highlights its role in pharmaceutical compound synthesis (Boros et al., 2011).
Metal Complexes and Spin Interaction Studies : The compound has been used in the synthesis of metal complexes, particularly zinc complexes, and their spin interaction properties have been explored. Such studies are significant in the field of inorganic chemistry and materials science (Orio et al., 2010).
Pharmaceutical Research
- Antimalarial Compound Development : In the field of antimalarial research, trifluoromethyl-substituted phenol derivatives, including this compound, have been investigated for their potential in the development of new therapeutic agents for malaria treatment and prevention (Chavchich et al., 2016).
Materials Science and Engineering
Synthesis of Functional Imines : The compound has been used in the synthesis of fluoro-functionalized imines, which are relevant in materials science for their potential applications in nonlinear optical (NLO) devices (Ashfaq et al., 2022).
Organic Light-Emitting Diodes : The compound has been utilized in the development of efficient organic light-emitting diodes (OLEDs), demonstrating its application in advanced electronic and photonic devices (Jin et al., 2014).
Mecanismo De Acción
Target of Action
2-Methyl-6-(trifluoromethyl)phenol is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This could potentially be a part of the interaction mechanism of this compound with its targets.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The physical form of the compound is described as a white to yellow solid, and it is recommended to be stored at 2-8°c . These properties could potentially impact the compound’s bioavailability.
Result of Action
Compounds containing a trifluoromethyl group, such as this compound, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Action Environment
The compound’s storage temperature (2-8°c) could potentially influence its stability .
Propiedades
IUPAC Name |
2-methyl-6-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMFZKNXHOJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

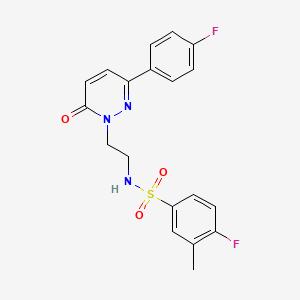
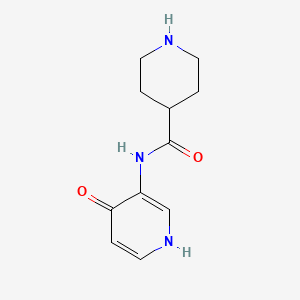
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)
![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)
![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2582997.png)
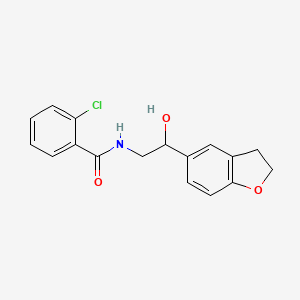
![8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2583000.png)
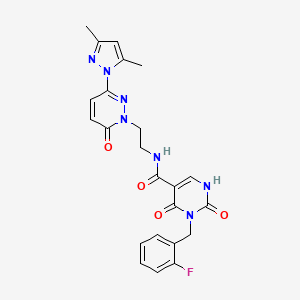
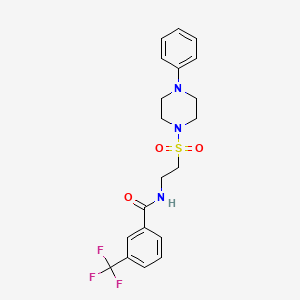
![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583007.png)
![Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2583008.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2583009.png)